molecular formula C6H10F3NO2 B14303353 DL-Isoleucine, 5,5,5-trifluoro- CAS No. 114525-00-7

DL-Isoleucine, 5,5,5-trifluoro-

Cat. No.: B14303353
CAS No.: 114525-00-7
M. Wt: 185.14 g/mol
InChI Key: IISHLMOFSAYIEX-UHFFFAOYSA-N
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Description

DL-Isoleucine, 5,5,5-trifluoro- is a fluorinated derivative of the amino acid isoleucine. This compound is known for its unique properties due to the presence of trifluoromethyl groups, which significantly alter its chemical behavior compared to non-fluorinated analogs. The trifluoromethyl group is known for its strong electron-withdrawing effects, which can influence the compound’s reactivity and interactions with other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Isoleucine, 5,5,5-trifluoro- involves several steps. One practical route for the stereoselective synthesis of this compound includes the use of specific reagents and conditions to achieve high yields and purity. For instance, the synthesis of enantiomerically pure (2S,3S)-5,5,5-trifluoroisoleucine and (2R,3S)-5,5,5-trifluoro-allo-isoleucine has been developed using solid-phase peptide synthesis .

Industrial Production Methods

Industrial production methods for DL-Isoleucine, 5,5,5-trifluoro- are not extensively documented in the literature. the principles of large-scale amino acid synthesis, including the use of bioreactors and optimized reaction conditions, can be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

DL-Isoleucine, 5,5,5-trifluoro- undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the trifluoromethyl group can influence the reactivity of the compound, making it a valuable intermediate in the synthesis of fluorinated peptides .

Common Reagents and Conditions

Common reagents used in the reactions involving DL-Isoleucine, 5,5,5-trifluoro- include strong oxidizing and reducing agents, as well as specific catalysts that facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products

The major products formed from the reactions of DL-Isoleucine, 5,5,5-trifluoro- depend on the specific reaction conditions and reagents used. For example, the incorporation of this compound into peptides can result in highly fluorinated peptides with enhanced thermal stability .

Mechanism of Action

The mechanism of action of DL-Isoleucine, 5,5,5-trifluoro- involves its incorporation into peptides and proteins, where it can influence their structure and function. The trifluoromethyl group can alter the hydrophobicity and electronic properties of the compound, affecting its interactions with other molecules and its overall stability . The molecular targets and pathways involved include various enzymes and receptors that interact with fluorinated amino acids.

Comparison with Similar Compounds

DL-Isoleucine, 5,5,5-trifluoro- can be compared with other fluorinated amino acids, such as:

The uniqueness of DL-Isoleucine, 5,5,5-trifluoro- lies in its specific trifluoromethyl substitution, which imparts distinct electronic and steric effects, making it valuable for various scientific and industrial applications.

Properties

CAS No.

114525-00-7

Molecular Formula

C6H10F3NO2

Molecular Weight

185.14 g/mol

IUPAC Name

2-amino-5,5,5-trifluoro-3-methylpentanoic acid

InChI

InChI=1S/C6H10F3NO2/c1-3(2-6(7,8)9)4(10)5(11)12/h3-4H,2,10H2,1H3,(H,11,12)

InChI Key

IISHLMOFSAYIEX-UHFFFAOYSA-N

Canonical SMILES

CC(CC(F)(F)F)C(C(=O)O)N

Origin of Product

United States

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